An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values for the target compound and experimental data for structurally similar analogs to offer a valuable comparative reference. Detailed, standardized experimental protocols for determining key physicochemical parameters are also included to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug discovery and development, offering insights into the potential behavior and characteristics of this thiazole derivative.
Introduction
Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The thiazole ring is a key structural motif in a number of approved drugs and serves as a versatile scaffold in the design of new therapeutic agents.[1][4] The physicochemical properties of these compounds, such as their solubility, lipophilicity, and acidity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is therefore essential in the early stages of drug development.
This guide focuses on 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, a specific derivative for which detailed experimental data is not yet widely available. To address this, we provide predicted data for the target compound and compile experimental data for closely related analogs to facilitate a preliminary assessment of its properties.
Physicochemical Data
The following tables summarize the available quantitative data for 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid and its structural analogs. It is crucial to note the distinction between predicted and experimental values.
Table 1: Physicochemical Properties of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | - |
| Molecular Weight | 219.26 g/mol | [5] |
| XlogP | 2.8 | [6] |
| pKa (Predicted) | 2.95±0.10 | [7] |
Table 2: Experimental Physicochemical Properties of Structural Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-Phenyl-1,3-thiazole-2-carboxylic acid | 93-97 (Dec) | Not Available |
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Not Available | 379.62 at 760 mmHg |
| Thiazole-2-carboxylic acid | 95-118 | 310.6±25.0 |
| 4-Thiazolecarboxylic acid | 195-199 | 191 |
| L-4-Thiazolidinecarboxylic acid | 190-200 (Dec) | Not Available |
Note: The data for the analogs are sourced from various chemical suppliers and databases.[8][9][10][11]
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid and related compounds.
3.1. Melting Point Determination
The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.[12]
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Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.[12][13]
-
Procedure:
-
A small amount of the dry, solid sample is finely ground using a mortar and pestle.[14]
-
The open end of a capillary tube is pressed into the powdered sample.[15]
-
The tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[16]
-
The capillary tube is placed in the heating block of the melting point apparatus.[14]
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[15]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[16]
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[16]
-
3.2. Solubility Determination
The solubility of a compound in various solvents is a critical factor for its formulation and bioavailability.[17]
-
Materials: Test tubes, vortex mixer, analytical balance, a range of solvents (e.g., water, ethanol, DMSO, and aqueous buffers at different pH values).[18][19]
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a test tube.
-
The mixture is agitated using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[17]
-
The suspension is then centrifuged to separate the undissolved solid.[17]
-
A sample of the supernatant is carefully removed and filtered through a 0.22 µm filter.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
3.3. Partition Coefficient (logP) Determination by Shake-Flask Method
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.[20][21] The shake-flask method is the gold standard for its determination.[22][23]
-
Materials: n-Octanol, purified water (or a suitable buffer, typically pH 7.4, for logD), separatory funnels, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).[20][23]
-
Procedure:
-
n-Octanol and water (or buffer) are pre-saturated with each other by mixing them and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel in a defined volume ratio.
-
The funnel is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
-
3.4. Acidity Constant (pKa) Determination by UV-Vis Spectrophotometry
The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values.[24] UV-Vis spectrophotometry is a common method for its determination for compounds with a pH-dependent chromophore.[25][26]
-
Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions covering a wide pH range.[26]
-
Procedure:
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
A series of solutions are prepared by diluting the stock solution in various aqueous buffers of known pH, ensuring the final concentration of the organic solvent is low (e.g., <1%).
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH of the buffer solutions.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.[27] More accurate determinations can be made by fitting the data to the Henderson-Hasselbalch equation.[28]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid.
References
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